Ethyl 5-(2-chloro-6-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(2-chloro-6-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a bicyclic heterocyclic compound featuring a thieno[3,4-d]pyridazine core fused with a thiophene ring. Key substituents include:
- p-Tolyl group: Introduces steric bulk and aromatic interactions.
- Ethyl carboxylate: Modifies solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 5-[(2-chloro-6-fluorobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN3O4S/c1-3-32-23(31)19-14-11-33-21(26-20(29)18-15(24)5-4-6-16(18)25)17(14)22(30)28(27-19)13-9-7-12(2)8-10-13/h4-11H,3H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMMJRILZCGPDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C=CC=C3Cl)F)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-chloro-6-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[3,4-d]pyridazine core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents.
Introduction of the benzamido group: This step involves the reaction of the thieno[3,4-d]pyridazine intermediate with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-chloro-6-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thieno[3,4-d]pyridazine derivatives.
Scientific Research Applications
Ethyl 5-(2-chloro-6-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a potential intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-chloro-6-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
The compound belongs to the dihydrothienopyridazine class, distinct from widely studied dihydropyrimidinones (e.g., Biginelli compounds). Key comparisons include:
Table 1: Core Structure and Substituent Analysis
Key Differences :
- Aromaticity: The thienopyridazine core incorporates sulfur, increasing electron-richness compared to dihydropyrimidinones.
- Substituent Effects: The 2-chloro-6-fluorobenzamido group may enhance target binding compared to simpler alkyl/aryl groups in dihydropyrimidinones.
Biological Activity
Ethyl 5-(2-chloro-6-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound can be characterized by its unique thieno[3,4-d]pyridazine core, which is known for various pharmacological properties. The presence of the chloro and fluoro substituents on the benzamide moiety may influence its interaction with biological targets.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that thieno[3,4-d]pyridazines can induce apoptosis in various cancer cell lines, suggesting that this compound may possess similar properties.
- Enzyme Inhibition : The compound's structural features suggest potential as an inhibitor of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's. Docking studies have indicated favorable interactions with these enzymes, potentially leading to dual inhibition capabilities.
- Antimicrobial Properties : Preliminary studies have shown that derivatives of thieno[3,4-d]pyridazine exhibit antimicrobial activity against various pathogens. Further investigation into this compound could reveal its efficacy against specific bacterial or fungal strains.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibition of AChE and BuChE | |
| Antimicrobial | Activity against selected bacterial strains |
Detailed Research Findings
- Anticancer Mechanisms : A study conducted on thieno[3,4-d]pyridazine derivatives revealed that they could activate caspase pathways leading to apoptosis in human cancer cells. The mechanism involved the modulation of key signaling pathways associated with cell survival and proliferation.
- Enzymatic Activity : In silico docking studies have shown that the compound can effectively bind to the active sites of AChE and BuChE. The binding affinities were comparable to known inhibitors, indicating potential therapeutic applications in treating Alzheimer’s disease.
- Antimicrobial Efficacy : A series of tests against Gram-positive and Gram-negative bacteria indicated that thieno[3,4-d]pyridazine derivatives possess significant antimicrobial properties. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?
Answer:
The synthesis typically involves multi-step reactions, starting with the condensation of substituted benzamides with dihydrothienopyridazine precursors. Key steps include:
- Amide Coupling: Use of coupling agents like EDCI/HOBt for introducing the 2-chloro-6-fluorobenzamido group .
- Cyclization: Acid- or base-catalyzed cyclization under reflux conditions (e.g., ethanol or THF at 70–80°C) to form the thieno[3,4-d]pyridazine core .
- Yield Optimization: Adjust stoichiometry (1.2–1.5 equivalents of benzamide derivatives), employ inert atmospheres (N₂/Ar), and monitor reaction progress via TLC or HPLC. Evidence from analogous compounds shows yields up to 90% under optimized conditions .
Basic: Which analytical techniques are critical for confirming the compound’s structure and purity?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to verify substituent positions and stereochemistry. For example, characteristic shifts for the p-tolyl group appear at δ 2.35 ppm (CH₃) and δ 7.1–7.3 ppm (aromatic protons) .
- Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~500–520) and fragmentation patterns .
- X-ray Crystallography: For unambiguous structural confirmation, use SHELXL for refinement. Single-crystal diffraction resolves bond angles and dihedral angles in the thienopyridazine core .
- HPLC-PDA: Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity, particularly for neurological targets?
Answer:
- Substituent Variation: Synthesize analogs with modifications to the p-tolyl group (e.g., electron-withdrawing/-donating groups) or benzamido moiety (halogen replacement).
- In Vitro Assays: Test inhibition of tau aggregation (Thioflavin T fluorescence) or kinase activity (ATP-binding assays) .
- Computational Modeling: Perform molecular docking (AutoDock Vina) against tau fibril structures (PDB: 5O3L) to predict binding affinities. Correlate computed ΔG values with experimental IC₅₀ data .
- Data Validation: Cross-reference results with orthogonal assays (e.g., SPR for binding kinetics) to resolve discrepancies .
Advanced: How should researchers address contradictions in crystallographic vs. spectroscopic data?
Answer:
- Scenario: Discrepancies between NMR-derived solution-phase conformations and X-ray solid-state structures.
- Resolution Steps:
- Dynamic NMR: Assess rotational barriers of flexible groups (e.g., ethyl ester) to identify temperature-dependent conformational changes .
- DFT Calculations: Compare optimized gas-phase geometries (B3LYP/6-31G*) with crystallographic data to evaluate steric/electronic effects .
- Powder XRD: Confirm polymorphism or solvent-induced lattice variations by comparing experimental and simulated patterns .
Basic: What stability protocols are recommended for long-term storage of this compound?
Answer:
- Storage Conditions: -20°C under argon in amber vials to prevent photodegradation and oxidation.
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Key degradation products may include hydrolyzed esters or dehalogenated byproducts .
- Lyophilization: For aqueous solubility studies, lyophilize the compound with cryoprotectants (e.g., trehalose) to maintain integrity .
Advanced: How can researchers design experiments to elucidate the compound’s metabolic fate in vitro?
Answer:
- Microsomal Incubations: Use human liver microsomes (HLMs) with NADPH cofactor. Analyze metabolites via LC-QTOF-MS in positive/negative ion modes .
- Phase I Metabolism: Identify hydroxylation or N-dealkylation products (e.g., loss of ethyl ester group).
- Enzyme Inhibition: Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic pathways .
- Data Interpretation: Use software (MetaboLynx) to match fragmentation patterns with predicted metabolites .
Basic: What safety precautions are essential when handling this compound?
Answer:
- PPE: Lab coat, nitrile gloves, and safety goggles.
- Ventilation: Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .
- Spill Management: Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .
Advanced: What strategies can resolve low reproducibility in biological assay results?
Answer:
- Batch Consistency: Ensure synthetic batches have identical purity profiles (HPLC, NMR).
- Assay Controls: Include reference inhibitors (e.g., methylene blue for tau aggregation) and validate cell line viability (MTT assay) .
- Statistical Power: Use ≥3 biological replicates with ANOVA/Tukey post-hoc tests to identify outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
